molecular formula C8H10N4 B13914045 3,5-Dimethyl-1H,1'H-4,4'-bipyrazole

3,5-Dimethyl-1H,1'H-4,4'-bipyrazole

Cat. No.: B13914045
M. Wt: 162.19 g/mol
InChI Key: ZQRYTBNVXYUHQO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H,1’H-4,4’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is a derivative of bipyrazole, characterized by the presence of two pyrazole rings connected at the 4-position, each substituted with methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole typically involves the reaction of pyrazole derivatives with methylating agents. One common method is the reaction of pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-1H,1’H-4,4’-bipyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various physiological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action in catalytic processes .

Comparison with Similar Compounds

  • 3,3’-Dimethyl-1H,1’H-4,4’-bipyrazole
  • 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole
  • 4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole

Comparison: 3,5-Dimethyl-1H,1’H-4,4’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and materials science .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,5-dimethyl-4-(1H-pyrazol-4-yl)-1H-pyrazole

InChI

InChI=1S/C8H10N4/c1-5-8(6(2)12-11-5)7-3-9-10-4-7/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

ZQRYTBNVXYUHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=CNN=C2

Origin of Product

United States

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